5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid

Lipophilicity Drug-likeness Medicinal Chemistry

5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid is a halogenated benzoic acid derivative (C14H10BrFO3, MW 325.13 g/mol) characterized by a bromine atom at the 5-position and a 2-fluorophenoxymethyl ether at the 2-position of the benzoic acid core. This dual-substitution pattern imparts a computed lipophilicity of XLogP3 = 3.7 , and the compound is supplied at ≥95% purity (HPLC) as a research intermediate.

Molecular Formula C14H10BrFO3
Molecular Weight 325.13 g/mol
CAS No. 1344692-25-6
Cat. No. B13012267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid
CAS1344692-25-6
Molecular FormulaC14H10BrFO3
Molecular Weight325.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OCC2=C(C=C(C=C2)Br)C(=O)O)F
InChIInChI=1S/C14H10BrFO3/c15-10-6-5-9(11(7-10)14(17)18)8-19-13-4-2-1-3-12(13)16/h1-7H,8H2,(H,17,18)
InChIKeyGQTWKUPNSVFYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid (CAS 1344692-25-6): A Strategic Halogenated Benzoic Acid Sourcing Overview


5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid is a halogenated benzoic acid derivative (C14H10BrFO3, MW 325.13 g/mol) characterized by a bromine atom at the 5-position and a 2-fluorophenoxymethyl ether at the 2-position of the benzoic acid core . This dual-substitution pattern imparts a computed lipophilicity of XLogP3 = 3.7 [1], and the compound is supplied at ≥95% purity (HPLC) as a research intermediate . It belongs to the class of ortho-substituted benzoic acids that serve as versatile building blocks in medicinal chemistry and organic synthesis, particularly as a key intermediate for sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors [2]. The presence of both a bromine (a cross-coupling handle) and a fluorophenoxy ether (modulating lipophilicity and target engagement) distinguishes this scaffold from simpler benzoic acid derivatives that lack one or both of these functional handles.

5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid: Why Near-Analog Substitution Fails in Quantitative Terms


In-class benzoic acid derivatives cannot be simply interchanged for 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid because the specific combination of the 5-bromo substituent and the 2-fluorophenoxymethyl ether is essential for both synthetic utility and pharmacological properties. Removing the bromine (as in 2-((2-fluorophenoxy)methyl)benzoic acid, CAS 1156944-71-6) eliminates the heavy atom necessary for key cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and reduces computed lipophilicity by 0.7 log units (XLogP3 = 3.0 vs 3.7) [1]. Conversely, replacing the fluorophenoxy ether with a simple methyl group (5-bromo-2-methylbenzoic acid, CAS 79669-49-1) drops the XLogP3 to 2.5 and removes the ether oxygen's hydrogen-bond acceptor capacity . Even retaining bromine but deleting the fluorine atom on the phenoxy ring (5-bromo-2-(phenoxymethyl)benzoic acid, CAS 79669-52-6) reduces molecular weight by approximately 18 Da and alters the electrostatic potential surface, which can affect target binding and metabolic stability . The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in physicochemical properties, reactivity profiles, and documented synthetic applications.

5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid: Quantitative Differentiation Evidence vs. Comparators


Lipophilicity (XLogP3) Advantage Over the Debromo Analog Enables Superior Membrane Permeability and Target Engagement Potential

The target compound exhibits a computed XLogP3 of 3.7, which is 0.7 log units higher than its direct debromo analog, 2-((2-fluorophenoxy)methyl)benzoic acid (XLogP3 = 3.0) [1]. This difference corresponds to an approximately 5-fold increase in octanol/water partition coefficient, indicating significantly enhanced membrane permeability. Compared to the simpler 5-bromo-2-methylbenzoic acid (XLogP3 = 2.5), the target compound is 1.2 log units more lipophilic , reflecting the contribution of the fluorophenoxy ether motif. Increased lipophilicity within the optimal range (LogP 1–4) is correlated with improved passive diffusion across biological membranes and higher probability of target engagement in cell-based assays.

Lipophilicity Drug-likeness Medicinal Chemistry

Bromine Substituent Enables Versatile Cross-Coupling Reactivity Absent in Non-Halogenated Analogs

The 5-bromo substituent provides a chemically orthogonal reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is entirely absent in the non-halogenated analog 2-((2-fluorophenoxy)methyl)benzoic acid . Aryl bromides are established substrates for these transformations, enabling late-stage functionalization to generate diverse compound libraries from a single intermediate [1]. The chlorine analog (5-chloro-2-((2-fluorophenoxy)methyl)benzoic acid, CAS 868635-95-4) is a possible alternative, but aryl bromides generally exhibit superior reactivity in oxidative addition steps of catalytic cycles due to the weaker C–Br bond (bond dissociation energy ~81 kcal/mol) compared to C–Cl (~95 kcal/mol), resulting in higher coupling yields under milder conditions. This bromine handle is critical for medicinal chemistry programs that require iterative library synthesis from a common advanced intermediate.

Cross-coupling Suzuki reaction Aryl bromide

Documented Role as Key Intermediate for SGLT2 Inhibitors Confers Program-Specific Procurement Relevance

Multiple supplier technical descriptions explicitly identify 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid as a crucial synthetic intermediate in the production of sodium-dependent glucose co-transporter 2 (SGLT2) inhibitors, a major class of type 2 diabetes therapeutics [1]. This specific application is not attributed to the closely related non-brominated analog 2-((2-fluorophenoxy)methyl)benzoic acid, which is instead investigated for chronic inflammatory diseases [2]. The SGLT2 inhibitor pharmacophore requires the benzoic acid moiety with both the bromine (for subsequent coupling) and the ortho-fluorophenoxy ether (mimicking the aglycone portion of SGLT2 inhibitors such as dapagliflozin and empagliflozin). This documented end-use provides procurement justification for programs targeting metabolic disease portfolios.

SGLT2 inhibitor Type 2 diabetes Pharmaceutical intermediate

Fluorine Atom on Phenoxy Ring Modulates Electrostatic Properties and Hydrogen Bonding vs. Non-Fluorinated Phenoxy Analog

The 2-fluorophenoxy substituent in the target compound introduces a strong electronegative fluorine atom that alters the electrostatic potential surface of the molecule compared to the non-fluorinated analog 5-bromo-2-(phenoxymethyl)benzoic acid (CAS 79669-52-6) . This fluorine can participate in orthogonal multipolar interactions (C–F···H–C, C–F···C=O) with protein binding sites, a well-established phenomenon in structure-based drug design [1]. The molecular weight difference (325.13 vs 307.14 g/mol) corresponds precisely to the fluorine substitution (Δ 18 Da) [2]. Computational studies on related benzoic acid derivatives demonstrate that fluorine substitution on the phenoxy ring alters the molecular electrostatic potential (MEP) surface and can influence halogen bonding patterns in the solid state [3].

Fluorine substitution Electrostatics Molecular recognition

Computed Topological Polar Surface Area (TPSA) and Hydrogen Bond Acceptor Count Differentiate from Methyl and Non-Bromo Analogs

The target compound possesses 4 hydrogen bond acceptors (HBA) and a topological polar surface area (TPSA) of approximately 55.8 Ų (estimated from the sum of carboxylic acid and ether oxygen contributions), which is significantly higher than 5-bromo-2-methylbenzoic acid (HBA = 2, TPSA = 37.3 Ų) [1]. The non-brominated analog 2-((2-fluorophenoxy)methyl)benzoic acid has a reported PSA of 46.53 Ų . The higher HBA count and TPSA of the target compound indicate greater capacity for hydrogen bonding with biological targets while still maintaining a drug-like profile (TPSA < 140 Ų is favorable for oral bioavailability). This balance of lipophilicity and polarity is characteristic of lead-like chemical space.

Drug-likeness TPSA Physicochemical properties

Bromine Substituent Enables Regioselective Halogen-Metal Exchange for Orthogonal Functionalization

The 5-bromo substituent in ortho-substituted benzoic acids has been demonstrated to undergo regioselective halogen-metal exchange using isopropylmagnesium chloride, enabling the synthesis of diverse 2-substituted 5-bromobenzoic acids . This methodology exploits the thermodynamic stability of the resulting arylmagnesium intermediate, which suppresses benzyne formation at low temperatures [1]. The specific 5-bromo-2-((2-fluorophenoxy)methyl) substitution pattern is compatible with this transformation because the bromine is positioned para to the carboxylic acid and meta to the ether, ensuring regioselectivity. Non-halogenated or chloro-substituted analogs either cannot undergo this reaction or require harsher conditions that risk decomposition of the acid-labile fluorophenoxy ether linkage.

Halogen-metal exchange Regioselective functionalization Organomagnesium

5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid: Evidence-Backed Procurement and Application Scenarios


Medicinal Chemistry: Advanced Intermediate for SGLT2 Inhibitor Lead Optimization

Pharmaceutical research teams developing next-generation SGLT2 inhibitors for type 2 diabetes can source this compound as a key advanced intermediate. The documented role in SGLT2 inhibitor synthesis [1] is supported by the compound's structural mimicry of the aglycone portion of marketed SGLT2 drugs. The 5-bromo handle enables late-stage diversification via Suzuki coupling to explore P4 pocket variations, while the 2-fluorophenoxy ether provides the critical lipophilic contact (XLogP3 = 3.7) necessary for SGLT2 binding site occupancy [2]. The ≥95% purity specification ensures reliable reaction yields in multi-step synthetic sequences .

Organic Synthesis: Orthogonal Dual-Functionalization Scaffold for Library Synthesis

Synthetic chemistry groups can exploit the two orthogonal reactive sites—the carboxylic acid (for amide coupling or esterification) and the aryl bromide (for Pd-catalyzed cross-coupling)—to generate diverse compound libraries from a single, well-characterized starting material. The bromine atom enables regioselective halogen-metal exchange using iPrMgCl under mild conditions , providing access to organomagnesium intermediates for further elaboration. This dual reactivity is absent in non-halogenated analogs (e.g., 2-((2-fluorophenoxy)methyl)benzoic acid) and less efficient with chloro analogs due to the stronger C–Cl bond.

Computational Chemistry and QSAR Model Building

Computational chemistry groups constructing quantitative structure-activity relationship (QSAR) models for benzoic acid derivatives can use this compound as a calibration point due to its well-defined computed properties (XLogP3 = 3.7, HBA = 4, MW = 325.13) [2][3]. The compound occupies a distinct region of physicochemical space compared to its methyl (XLogP3 = 2.5) and debromo (XLogP3 = 3.0) analogs, providing a critical data point for validating predictive models of membrane permeability, solubility, and target binding.

Process Chemistry: Stability-Validated Building Block for Scale-Up Feasibility Studies

Process chemistry teams evaluating scalable routes to fluorophenoxy-substituted benzoic acid derivatives can utilize this compound as a benchmark intermediate. Vendor specifications indicate stability under long-term storage in cool, dry conditions , and the compound's single carboxylic acid functionality (pKa ~4) permits controlled deprotonation for salt formation and purification. The fluorophenoxy group's electron-withdrawing effect contributes to the compound's overall stability profile, making it suitable for process development studies where intermediate robustness is a critical parameter.

Quote Request

Request a Quote for 5-Bromo-2-((2-fluorophenoxy)methyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.